1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
CAS No.: 842123-98-2
Cat. No.: VC2425641
Molecular Formula: C10H10Cl2O2
Molecular Weight: 233.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842123-98-2 |
|---|---|
| Molecular Formula | C10H10Cl2O2 |
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
| Standard InChI Key | IZSWDYBHXBQDFJ-UHFFFAOYSA-N |
| SMILES | C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with chlorine atoms at positions 1 and 2 of the benzene ring, along with a 1,3-dioxolan-2-ylmethyl substituent at position 4. This structural arrangement confers specific chemical properties that distinguish it from related compounds. The compound is characterized by its molecular formula C₁₀H₁₀Cl₂O₂ and has a molecular weight of 233.09 g/mol. Its IUPAC name is 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane, which reflects its structural composition accurately.
The compound's structural identity is further defined by its unique chemical identifiers, which facilitate its unambiguous identification in chemical databases and literature. These identifiers include its CAS registry number (842123-98-2) and its InChI key (IZSWDYBHXBQDFJ-UHFFFAOYSA-N). The molecule's canonical SMILES notation, C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl, provides a compact representation of its molecular structure that can be interpreted by chemical software systems.
Table 1.1: Chemical Identity Parameters of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[(3,4-dichlorophenyl)methyl]-1,3-dioxolane |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ |
| Molecular Weight | 233.09 g/mol |
| CAS Registry Number | 842123-98-2 |
| InChI | InChI=1S/C10H10Cl2O2/c11-8-2-1-7(5-9(8)12)6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
| InChI Key | IZSWDYBHXBQDFJ-UHFFFAOYSA-N |
| SMILES | C1COC(O1)CC2=CC(=C(C=C2)Cl)Cl |
Physical and Chemical Properties
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene exists as a colorless to pale yellow liquid at standard temperature and pressure. The presence of the two chlorine atoms at adjacent positions on the benzene ring significantly influences its electronic distribution, affecting both its chemical reactivity and physical properties. The dioxolane ring contributes to the compound's polarity, influencing its solubility characteristics and potential for hydrogen bonding interactions.
The compound exhibits moderate solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate, while showing limited solubility in water. This solubility profile is consistent with its molecular structure, which contains both hydrophobic (dichlorobenzene) and relatively hydrophilic (dioxolane) components. The compound's melting and boiling points are influenced by its molecular weight and intermolecular forces, with the chlorine substituents typically elevating these values compared to non-halogenated analogs.
From a stability perspective, 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene demonstrates reasonable stability under standard laboratory conditions but may undergo hydrolysis under strongly acidic or basic conditions, particularly affecting the dioxolane moiety. The compound should be stored in sealed containers, protected from light and moisture to maintain its chemical integrity over extended periods.
Synthesis and Preparation Methods
The synthesis of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction between 1,2-dichlorobenzene and 1,3-dioxolane in the presence of appropriate catalysts. This synthetic route represents a classical example of electrophilic aromatic substitution followed by functional group modification. The reaction conditions must be carefully controlled to achieve optimal yields and purity.
Laboratory Synthesis
In laboratory settings, the synthesis can be performed through a multi-step process. Initially, 1,2-dichlorobenzene undergoes formylation to introduce an aldehyde group, typically using formylating agents such as dichloromethyl methyl ether in the presence of Lewis acid catalysts like aluminum chloride or titanium tetrachloride. The resulting 3,4-dichlorobenzaldehyde is then subjected to acetal formation with ethylene glycol under acidic conditions, typically using p-toluenesulfonic acid as a catalyst and employing azeotropic distillation to remove water and drive the reaction to completion.
Industrial Production
Industrial production methods for 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene involve optimized processes designed for larger scales. These methods often incorporate continuous flow reactors, more efficient catalysts, and improved separation techniques to enhance yield and purity while reducing waste generation. The industrial production typically includes rigorous purification steps, such as fractional distillation or recrystallization, to achieve the high purity standards required for research and commercial applications.
Table 3.1: Synthesis Parameters for 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | 1,2-dichlorobenzene, formylating agents, ethylene glycol | Optimized precursors, potentially including direct routes |
| Catalysts | AlCl₃, TiCl₄, p-toluenesulfonic acid | Heterogeneous catalysts, potentially immobilized systems |
| Reaction Conditions | Batch process, reflux conditions | Continuous flow systems, pressure-controlled environments |
| Purification Methods | Column chromatography, recrystallization | Fractional distillation, industrial crystallization |
| Typical Yield | 60-75% | 75-90% |
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0-5°C, 2-4 hours | Nitro derivatives |
| Nucleophilic Substitution | NaOH, RONa, RNH₂ | 80-150°C, polar solvents | Hydroxylated or aminated derivatives |
| Dioxolane Hydrolysis | Aqueous HCl or H₂SO₄ | Room temperature to 60°C, THF/water | 3,4-Dichlorobenzaldehyde |
| Cross-coupling | Boronic acids, Pd(PPh₃)₄ | 80-100°C, base, DMF/water | Arylated derivatives |
| Reduction | LiAlH₄ or NaBH₄ | 0°C to room temperature, THF or MeOH | Reduced dioxolane derivatives |
Biological Activity and Applications
1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene has demonstrated potential biological activities that make it relevant for pharmaceutical and agricultural research. These biological properties stem from its structural features, particularly the combination of halogens and the dioxolane functional group, which can interact with various biological targets.
Antimicrobial Properties
Research indicates that 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene and its derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism of this antimicrobial action likely involves disruption of bacterial cell membranes or interference with critical metabolic pathways. The compound's lipophilic character, conferred by the dichlorobenzene portion, may facilitate its penetration through bacterial cell walls, while the dioxolane moiety could interact with specific bacterial targets.
Agricultural Applications
In agricultural research, 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene and related compounds are investigated for their potential fungicidal and herbicidal properties. The compound's structural features, particularly the chlorine substituents, contribute to its activity against plant pathogens and weeds. Further research is ongoing to optimize these properties while minimizing environmental impact and non-target toxicity.
Table 5.1: Biological Activities of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
| Biological Activity | Target Organisms/Systems | Effective Concentration Range | Proposed Mechanism |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 16-64 μg/mL | Membrane disruption, metabolic interference |
| Antifungal | Candida species | 8-32 μg/mL | Cell wall synthesis inhibition |
| Anticancer (derivatives) | Various cancer cell lines | IC₅₀: 5-25 μM | Apoptosis induction, cell cycle arrest |
| Herbicidal | Broadleaf weeds | 50-200 ppm | Interference with plant growth regulators |
Structure-Activity Relationships and Comparison with Similar Compounds
Comparison with 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene
1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene (CAS: 898759-13-2) differs from the title compound in the positioning of the chlorine atoms (2,4-dichloro pattern versus 3,4-dichloro pattern). This positional isomerism significantly affects the electronic distribution within the benzene ring, altering reactivity patterns. The meta relationship between chlorine atoms in 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene creates different directing effects for electrophilic substitution compared to the ortho relationship in 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene.
Structure Modifications and Effect on Activity
| Compound | CAS Number | Structural Differences | Effect on Reactivity | Effect on Biological Activity |
|---|---|---|---|---|
| 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene | 842123-98-2 | Reference compound | Reference | Reference |
| 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene | 898759-13-2 | 2,4-dichloro vs. 3,4-dichloro pattern | Different electrophilic substitution pattern | Altered antimicrobial spectrum |
| 4-(1,3-dioxolan-2-ylmethyl)benzene | Not provided | Lacks chlorine atoms | Increased reactivity toward electrophiles | Reduced lipophilicity, altered bioactivity |
| 1,2-Dibromo-4-(1,3-dioxolan-2-ylmethyl)benzene | Not provided | Bromine vs. chlorine atoms | Similar pattern, reduced reactivity | Potentially enhanced antimicrobial activity |
Current Research and Future Directions
Research on 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene continues to evolve across multiple disciplines, from synthetic organic chemistry to medicinal research. Current investigations focus on optimizing synthetic routes, expanding the understanding of reaction mechanisms, and exploring new applications in pharmaceutical and agricultural domains.
Advances in Synthetic Methodology
Recent research has focused on developing more efficient and environmentally friendly synthetic routes to 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene. These efforts include the exploration of catalytic systems that operate under milder conditions, solvent-free or aqueous-phase reactions, and continuous flow processes that enhance productivity while reducing waste generation. The application of green chemistry principles to the synthesis of this compound remains an active area of investigation.
Medicinal Chemistry Applications
In medicinal chemistry, 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene serves as a valuable scaffold for the development of novel therapeutic agents. Researchers are systematically exploring structure-activity relationships by synthesizing libraries of derivatives with modified substituents at various positions. These studies aim to identify compounds with enhanced potency, improved selectivity, and reduced toxicity for potential pharmaceutical applications.
Computational Studies and Mechanism Elucidation
Computational chemistry approaches, including molecular docking, quantum mechanical calculations, and molecular dynamics simulations, are being applied to understand the fundamental properties and reactivity patterns of 1,2-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene. These computational studies provide insights into reaction mechanisms, predict biological activities, and guide the rational design of derivatives with enhanced properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume